molecular formula C12H15ClO2 B8078099 4-(4-Chloro-2-methylphenyl)oxan-4-ol

4-(4-Chloro-2-methylphenyl)oxan-4-ol

Cat. No.: B8078099
M. Wt: 226.70 g/mol
InChI Key: TXPWELUQAUOWOZ-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methylphenyl)oxan-4-ol is a six-membered heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a hydroxyl group and a 4-chloro-2-methylphenyl moiety.

Properties

IUPAC Name

4-(4-chloro-2-methylphenyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-9-8-10(13)2-3-11(9)12(14)4-6-15-7-5-12/h2-3,8,14H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPWELUQAUOWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2(CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Core vs. Azo Dyes

Target Compound : The oxane ring provides a rigid, oxygen-containing framework, enhancing solubility in polar solvents compared to purely aromatic systems.
Azo Dye Analogs : CI 12420 (CAS 6471-51-8) and CI 12480 (CAS 6410-40-8) feature azo (-N=N-) linkages and chloro-methylphenyl groups but lack heterocyclic oxygen. These dyes are used in cosmetics for color stability, whereas the hydroxyl group in 4-(4-Chloro-2-methylphenyl)oxan-4-ol may favor applications in pharmaceuticals or agrochemicals .

Table 1: Key Structural Differences
Compound Core Structure Functional Groups Primary Use
This compound Oxane ring -OH, -Cl, -CH₃ Undisclosed (R&D)
CI 12420 Naphthalene carboxamide Azo, -Cl, -CH₃, -CONH- Cosmetic colorant
Chlordimeform (CAS 6164-98-3) Methanimidamide -N(CH₃)₂, -Cl, -CH₃ Banned pesticide

Toxicity and Regulatory Status

Chlordimeform (CAS 6164-98-3): A banned pesticide with the same 4-chloro-2-methylphenyl group, it was withdrawn due to carcinogenicity and urinary bladder cancer risks in humans. Target Compound: No direct toxicity data are available, but the shared chloro-methylphenyl moiety warrants caution in handling and application .

Solubility and Stability

  • The hydroxyl group in the oxane ring enhances hydrophilicity compared to esters (e.g., fumaric acid esters in ) or amides (e.g., propanamide derivatives) .

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